Ecallantide

Plasma kallikrein inhibition Binding affinity Ki determination

Ecallantide (DX-88) is the only FDA-approved recombinant Kunitz-domain plasma kallikrein inhibitor (Ki=25 pM) for acute HAE attacks. It blocks bradykinin production at source—unlike icatibant's downstream B2 antagonism—achieving 93.8% symptom relief at 4 h (EDEMA4). Produced in P. pastoris, it eliminates blood-borne pathogen risk inherent to plasma-derived C1-INH. Requires HCP-administered SC injection with anaphylaxis monitoring (4% incidence). Ideal for institutional formularies and hospital pharmacy procurement seeking a recombinant acute-intervention option.

Molecular Formula C305H442N88O91S8
Molecular Weight 7054 g/mol
CAS No. 460738-38-9
Cat. No. B612315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcallantide
CAS460738-38-9
SynonymsDX-88 cpd; EPI-KAL-2; Kalbitor
Molecular FormulaC305H442N88O91S8
Molecular Weight7054 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)C(C)O)CC1=CC=CC=C1)C(C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O
InChIInChI=1S/C305H442N88O91S8/c1-16-152(5)241-295(478)377-195(124-168-80-82-172(398)83-81-168)252(435)334-137-227(404)333-138-228(405)345-214-143-487-491-147-218-291(474)351-179(73-47-107-327-301(315)316)255(438)341-154(7)245(428)339-155(8)249(432)379-210(127-171-136-326-150-338-171)299(482)393-113-53-79-221(393)294(477)361-181(75-49-109-329-303(319)320)260(443)372-203(125-169-134-332-175-69-40-39-68-173(169)175)277(460)370-198(119-163-58-29-20-30-59-163)274(457)369-199(120-164-60-31-21-32-61-164)275(458)375-207(130-226(314)403)284(467)389-242(153(6)17-2)296(479)378-202(123-167-66-37-24-38-67-167)283(466)390-243(159(12)396)297(480)362-182(76-50-110-330-304(321)322)258(441)353-186(86-94-223(311)400)267(450)383-217(290(473)359-188(89-98-234(414)415)263(446)354-189(90-99-235(416)417)265(448)368-201(282(465)388-241)122-166-64-35-23-36-65-166)146-490-489-145-216(384-268(451)191(92-101-237(420)421)355-262(445)187(88-97-233(412)413)357-271(454)194(116-151(3)4)366-285(468)212(141-394)381-266(449)190(91-100-236(418)419)358-273(456)197(118-162-56-27-19-28-57-162)367-259(442)180(74-48-108-328-302(317)318)349-280(463)206(129-225(313)402)374-264(447)185(85-93-222(310)399)356-279(462)205(128-224(312)401)344-229(406)139-335-251(434)184(352-288(214)471)87-96-232(410)411)289(472)350-178(72-43-46-106-308)256(439)347-177(71-42-45-105-307)257(440)360-193(103-115-486-15)270(453)385-219(292(475)391-244(160(13)397)298(481)363-183(77-51-111-331-305(323)324)261(444)380-211(300(483)484)133-240(426)427)148-492-488-144-215(386-276(459)200(121-165-62-33-22-34-63-165)371-286(469)213(142-395)382-278(461)204(126-170-135-325-149-337-170)373-269(452)192(102-114-485-14)346-246(429)156(9)340-250(433)174(309)84-95-231(408)409)287(470)343-158(11)247(430)364-196(117-161-54-25-18-26-55-161)272(455)348-176(70-41-44-104-306)254(437)342-157(10)248(431)365-209(132-239(424)425)281(464)376-208(131-238(422)423)253(436)336-140-230(407)392-112-52-78-220(392)293(476)387-218/h18-40,54-69,80-83,134-136,149-160,174,176-221,241-244,332,394-398H,16-17,41-53,70-79,84-133,137-148,306-309H2,1-15H3,(H2,310,399)(H2,311,400)(H2,312,401)(H2,313,402)(H2,314,403)(H,325,337)(H,326,338)(H,333,404)(H,334,435)(H,335,434)(H,336,436)(H,339,428)(H,340,433)(H,341,438)(H,342,437)(H,343,470)(H,344,406)(H,345,405)(H,346,429)(H,347,439)(H,348,455)(H,349,463)(H,350,472)(H,351,474)(H,352,471)(H,353,441)(H,354,446)(H,355,445)(H,356,462)(H,357,454)(H,358,456)(H,359,473)(H,360,440)(H,361,477)(H,362,480)(H,363,481)(H,364,430)(H,365,431)(H,366,468)(H,367,442)(H,368,448)(H,369,457)(H,370,460)(H,371,469)(H,372,443)(H,373,452)(H,374,447)(H,375,458)(H,376,464)(H,377,478)(H,378,479)(H,379,432)(H,380,444)(H,381,449)(H,382,461)(H,383,450)(H,384,451)(H,385,453)(H,386,459)(H,387,476)(H,388,465)(H,389,467)(H,390,466)(H,391,475)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,483,484)(H4,315,316,327)(H4,317,318,328)(H4,319,320,329)(H4,321,322,330)(H4,323,324,331)/t152-,153-,154-,155-,156-,157-,158-,159-,160-,174-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,241-,242-,243-,244-/m0/s1
InChIKeyVBGWSQKGUZHFPS-VGMMZINCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Ecallantide (CAS 460738-38-9, DX-88) Procurement Guide: Recombinant Plasma Kallikrein Inhibitor for Hereditary Angioedema


Ecallantide (CAS 460738-38-9; developmental code DX-88; trade name Kalbitor) is a recombinant 60-amino-acid polypeptide inhibitor of human plasma kallikrein (KLKB1). It is produced via recombinant DNA technology in Pichia pastoris yeast cells and contains three intramolecular disulfide bonds [1]. The compound was discovered through phage display technology and is structurally based on the first Kunitz domain of human tissue factor pathway inhibitor (TFPI), differing from the native TFPI sequence by seven amino acid substitutions [2]. Ecallantide is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute attacks of hereditary angioedema (HAE) in patients 12 years of age and older [3]. The compound acts by reversibly binding to the active site of plasma kallikrein with high affinity, thereby blocking the conversion of high molecular weight kininogen (HMWK) to bradykinin, the primary mediator of vascular permeability and edema formation in HAE [2].

Why Plasma Kallikrein Inhibitors Cannot Be Freely Substituted: Ecallantide's Differentiated Pharmacological Profile


The plasma kallikrein inhibitor class encompasses structurally and pharmacokinetically diverse agents including recombinant Kunitz-domain polypeptides (ecallantide), fully human monoclonal antibodies (lanadelumab), and orally bioavailable small molecules (berotralstat, avoralstat). These agents cannot be used interchangeably due to fundamental differences in molecular modality, binding kinetics, route of administration, and clinical positioning. Ecallantide is a reversible active-site inhibitor with a picomolar Ki (25 pM), characterized by a rapid on-rate and slow off-rate that enables prompt symptom relief in acute attacks [1]. In contrast, lanadelumab (Ki = 125 pM in vitro) is a monoclonal antibody with an extended half-life designed for long-term prophylaxis rather than on-demand acute treatment . Berotralstat, an orally administered small molecule, is approved exclusively for prophylaxis and is not indicated for acute attack management [2]. Even among acute treatment options, ecallantide differs mechanistically from icatibant, which targets the bradykinin B2 receptor downstream of kallikrein rather than inhibiting the protease directly [3]. These divergent pharmacological and clinical utility profiles preclude generic substitution; selection must be driven by the specific clinical need—acute on-demand intervention versus long-term prophylaxis—and by consideration of route of administration, safety monitoring requirements, and patient-specific factors.

Ecallantide vs. Comparator Molecules: Quantitative Differentiation Evidence for Procurement Decision-Making


Ecallantide Exhibits 5-Fold Higher Binding Affinity for Plasma Kallikrein than Lanadelumab (25 pM vs. 125 pM Ki)

Ecallantide demonstrates a binding affinity for plasma kallikrein with an inhibitory constant (Ki) of 25 pM (0.025 nM), reflecting its potent and reversible active-site inhibition [1]. In direct quantitative comparison, lanadelumab, a monoclonal antibody targeting the same plasma kallikrein protease, exhibits a Ki of 125 pM (0.12 nM) in vitro . The 5-fold difference in binding affinity represents a meaningful biophysical differentiation between these two plasma kallikrein inhibitors, with ecallantide achieving comparable target engagement at lower molar occupancy.

Plasma kallikrein inhibition Binding affinity Ki determination Enzymology

Ecallantide Achieves 93.8% Symptom Response Rate at 4 Hours vs. 58.3% for Placebo in Phase 3 EDEMA4 Trial

In the pivotal Phase 3 EDEMA4 trial (NCT00457015), a randomized, double-blind, placebo-controlled, multicenter study, ecallantide administered as a single 30 mg subcutaneous dose demonstrated a 93.8% successful response rate at 4 hours post-dose, compared to 58.3% for placebo (p = 0.001) [1]. The primary endpoint, patient-reported assessment of individual symptom burden measured using the Mean Symptom Complex Severity (MSCS) score at 4 hours, was met with statistical significance (p = 0.010) [1]. Secondary endpoints further supported efficacy: the Treatment Outcome Score (TOS) for symptom improvement at 4 hours achieved a p-value of 0.003, and the proportion of patients maintaining significant improvement in overall response through 24 hours post-dosing was 43.8% for the ecallantide-treated group versus 20.8% for placebo (p = 0.022) [1]. The trial was conducted under a Special Protocol Assessment (SPA) with the FDA and enrolled patients presenting with moderate to severe acute HAE attacks [2].

Hereditary angioedema Acute attack treatment Phase 3 clinical trial Symptom response

Ecallantide Ki of 25 pM vs. Icatibant Ki of 798 pM: Mechanistic Distinction Between Protease Inhibition and Receptor Antagonism

Ecallantide inhibits plasma kallikrein directly at the enzymatic level with a Ki of 25 pM (0.025 nM), preventing the proteolytic conversion of HMW kininogen to bradykinin upstream in the contact activation cascade [1]. In contrast, icatibant acts downstream as a selective antagonist of the bradykinin B2 receptor with a Ki of 0.798 nM (798 pM) [2]. While both agents are indicated for acute HAE attack treatment and are administered subcutaneously, their mechanistic targets differ fundamentally. Ecallantide suppresses bradykinin production at the source, whereas icatibant blocks bradykinin binding to its cognate receptor after the peptide has already been generated. The 32-fold difference in nominal Ki values (798 pM / 25 pM = 31.9) reflects distinct pharmacological targets and assay systems rather than comparable potency on the same molecular entity; direct cross-class potency comparisons are therefore not mechanistically valid. The WAO/EAACI 2022 guideline recommends both ecallantide and icatibant as Level A evidence-based options for acute attack treatment [3], and selection between them may be driven by factors beyond target affinity, including safety profile and administration setting requirements.

Mechanism of action Target differentiation Kallikrein vs. B2 receptor Bradykinin pathway

Ecallantide Requires Healthcare Professional Administration Due to 4% Anaphylaxis Rate vs. Self-Administration Feasibility of Other Acute Therapies

Ecallantide carries a boxed warning (black box warning) from the FDA regarding the risk of anaphylaxis, with reported anaphylaxis occurring in approximately 4% of HAE patients treated with the drug [1][2]. Current data indicate that approximately 5% of patients may experience hypersensitivity reactions, with anaphylaxis possibly occurring in 2-4% of treated individuals [1]. As a consequence of this safety signal, ecallantide is approved only for administration by a healthcare professional in a setting equipped to manage anaphylaxis and is not authorized for patient self-administration [3]. This contrasts with icatibant, which is approved for self-administration by trained patients at home, and with other acute HAE therapies such as plasma-derived C1 esterase inhibitor concentrate and recombinant human C1 esterase inhibitor, which are authorized for self-administration [4]. Ecallantide is the only acute HAE treatment among the four currently available options (purified plasma-derived human C1 esterase inhibitor concentrate, icatibant acetate, ecallantide, recombinant human C1 esterase inhibitor) that is not authorized for self-administration [4].

Safety profile Anaphylaxis risk Administration setting Risk-benefit assessment

Ecallantide's Recombinant Pichia pastoris Production Eliminates Blood-Borne Pathogen Risk Inherent to Plasma-Derived C1-INH Concentrates

Ecallantide is a recombinant 60-amino-acid protein produced in Pichia pastoris yeast cells via recombinant DNA technology, containing three intramolecular disulfide bonds essential for its tertiary structure [1]. This recombinant manufacturing process eliminates the risk of viral contamination inherent to plasma-derived products, a significant advantage cited in clinical reviews [2]. In contrast, plasma-derived C1 esterase inhibitor (pdC1-INH) concentrates are purified from pooled human blood donations and carry theoretical risks of blood-borne pathogen transmission despite nanofiltration and viral inactivation steps. The amino acid sequence of ecallantide differs from the naturally occurring human tissue factor pathway inhibitor (TFPI) Kunitz domain by only seven amino acid substitutions, identified through phage display technology to optimize kallikrein binding while maintaining a human-like protein scaffold . The recombinant production platform in Pichia pastoris provides a scalable, animal-component-free manufacturing process that ensures batch-to-batch consistency and eliminates reliance on human plasma donors [1].

Recombinant manufacturing Pathogen safety Pichia pastoris expression Biologics sourcing

Ecallantide Displays Rapid On-Rate and Slow Off-Rate Binding Kinetics vs. Extended Half-Life Monoclonal Antibody Lanadelumab

Ecallantide exhibits characteristic binding kinetics defined by a rapid on-rate and a slow off-rate, resulting in high-affinity picomolar inhibition (Ki = 25 pM) of plasma kallikrein with reversible active-site binding . Its elimination half-life is approximately 2 ± 0.5 hours following subcutaneous administration, with a time to peak plasma concentration of approximately 2 to 3 hours and onset of symptom improvement observed between 30 minutes and 4 hours [1]. These rapid pharmacokinetic properties are consistent with its indication for on-demand acute treatment of HAE attacks, where prompt symptom relief is the therapeutic goal. In contrast, lanadelumab is a fully human monoclonal antibody with an extended half-life of approximately 14 days, designed for subcutaneous administration every 2 to 4 weeks as long-term prophylaxis [2]. Berotralstat, an orally bioavailable small molecule plasma kallikrein inhibitor, is administered once daily for prophylaxis and is not indicated for acute attack treatment [3]. The divergent pharmacokinetic profiles reflect distinct therapeutic positioning: ecallantide's short half-life and rapid onset suit acute intervention, whereas lanadelumab and berotralstat's extended pharmacokinetics support prophylactic use.

Binding kinetics Pharmacokinetics Half-life Acute vs. prophylaxis

Ecallantide Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Acute On-Demand Treatment of Hereditary Angioedema Attacks in Healthcare Settings

Ecallantide is indicated for the treatment of acute attacks of hereditary angioedema (HAE) in patients 12 years of age and older [1]. Based on the Phase 3 EDEMA4 trial data, a single 30 mg subcutaneous dose achieves a 93.8% successful response rate at 4 hours post-administration (p = 0.001 vs. 58.3% placebo) [2]. This application scenario is appropriate for healthcare facilities managing acute HAE presentations, including emergency departments, infusion centers, and specialty clinics equipped to monitor for hypersensitivity reactions. Administration requires healthcare professional supervision in a setting capable of managing anaphylaxis, reflecting the 4% anaphylaxis incidence rate [3]. The recombinant origin of ecallantide eliminates blood-borne pathogen risk, making it suitable for patients with concerns regarding plasma-derived products or in regions with stringent blood product safety requirements [4]. Ecallantide is recognized in the 2022 EAACI guideline as a Level A evidence-based option (96% agreement) for acute HAE attack treatment alongside intravenous C1 inhibitor and icatibant [5].

HAE Attack Management When Rapid Target Engagement and Upstream Pathway Inhibition Are Prioritized

Ecallantide's rapid on-rate and slow off-rate binding kinetics, combined with a Ki of 25 pM for plasma kallikrein [1], position it as an acute intervention that achieves immediate upstream blockade of bradykinin production at the enzymatic source. Onset of symptom improvement occurs between 30 minutes and 4 hours post-administration [2]. This upstream mechanism—direct kallikrein inhibition before bradykinin generation—contrasts with the downstream B2 receptor antagonism of icatibant, offering a mechanistically distinct approach that may be preferentially selected in scenarios where upstream pathway suppression is therapeutically desirable. The 5-fold higher binding affinity compared to lanadelumab (Ki = 25 pM vs. 125 pM) [3] underscores efficient target engagement, though lanadelumab's monoclonal antibody structure and extended half-life position it for prophylaxis rather than acute intervention. The EAACI guideline recommends ecallantide for acute treatment, with the strongest recommendation level (Level A) [4].

Specialist HAE Treatment Centers with Anaphylaxis Management Infrastructure

Given the boxed warning and approximately 4% anaphylaxis rate associated with ecallantide [1], this compound is optimally deployed in specialist HAE treatment centers, hospital-based infusion clinics, and emergency departments equipped with resuscitation capabilities and trained personnel for managing severe hypersensitivity reactions. The requirement for healthcare professional administration [2] makes ecallantide procurement particularly relevant for institutional formularies and hospital pharmacy services rather than for outpatient self-administration programs. This safety profile differentiates ecallantide from self-administrable alternatives such as icatibant and C1-INH concentrates [3], and the procurement decision should account for the necessary infrastructure, staffing, and monitoring protocols required to support safe administration. In settings where such infrastructure already exists (e.g., comprehensive HAE treatment centers, academic medical centers), ecallantide provides a recombinant, non-plasma-derived acute treatment option with established efficacy [4].

Procurement Preference for Recombinant, Non-Plasma-Derived Biologics in Supply Chain Risk Mitigation

Ecallantide is produced via recombinant DNA technology in Pichia pastoris yeast, a manufacturing platform that ensures batch-to-batch consistency and eliminates dependence on human plasma donors [1]. This recombinant origin confers freedom from blood-borne pathogen transmission risk [2], a consideration that may influence procurement decisions in healthcare systems prioritizing recombinant biologics over plasma-derived alternatives. The Pichia pastoris expression system provides a scalable, animal-component-free manufacturing process that mitigates supply chain vulnerabilities associated with human plasma collection and fractionation—including donor availability fluctuations, geographic plasma sourcing restrictions, and viral inactivation testing requirements. For healthcare formularies and procurement organizations seeking to diversify their HAE therapeutic portfolio with a recombinant option for acute attack management, ecallantide offers a manufacturing profile distinct from both plasma-derived C1-INH concentrates and monoclonal antibody platforms. The compound's FDA approval since 2009 [3] provides an established regulatory and pharmacovigilance track record.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecallantide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.